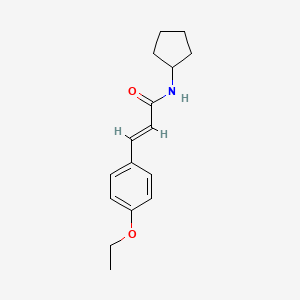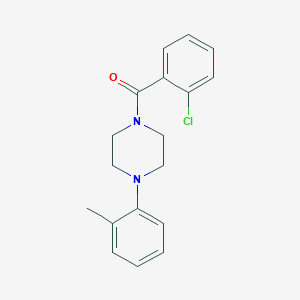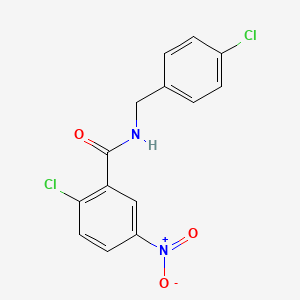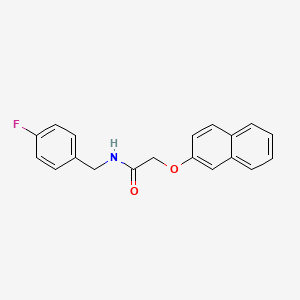![molecular formula C17H19N3O3 B5811510 N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, also known as compound 1, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and diabetes. In
作用機序
The mechanism of action of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 can lead to changes in gene expression that promote cancer cell death.
Biochemical and Physiological Effects
In addition to its potential in cancer treatment, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has also been studied for its effects on inflammation and diabetes. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. This suggests that N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 may have potential as an anti-inflammatory agent. Additionally, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One advantage of using N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in a variety of disease models, making it a versatile tool for researchers. However, one limitation of using N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several areas of future research that could be explored with respect to N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1. One potential direction is the development of new cancer therapies based on this N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide. Another area of interest is the investigation of the mechanism of action of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1, which could lead to a better understanding of its effects on cancer cells and other disease processes. Additionally, further studies could explore the potential of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 as an anti-inflammatory agent or in the treatment of other diseases such as diabetes.
合成法
The synthesis of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 involves a multistep process that starts with the reaction of 2-aminopyridine with acetic anhydride to form N-acetyl-2-aminopyridine. This intermediate is then reacted with 4-isopropylphenol and triethylamine to form the desired product, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1. The overall yield of this process is around 50%, and the purity of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 can be increased through further purification steps.
科学的研究の応用
Compound 1 has been extensively studied for its potential in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)13-6-8-14(9-7-13)22-11-16(21)23-20-17(18)15-5-3-4-10-19-15/h3-10,12H,11H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZQJVAGQXLQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)

![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)


![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)

![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)